Tauro-alpha-muricholic acid-d4 (sodium)
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Overview
Description
Tauro- compounds, such as tauroursodeoxycholic acid, are naturally occurring hydrophilic bile acids. These compounds are conjugated forms of bile acids with taurine, an amino acid. They are known for their significant roles in various biological processes, including the regulation of cholesterol metabolism and the protection of cells from apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tauro- compounds are synthesized through the conjugation of bile acids with taurine. The process involves the activation of the carboxyl group of the bile acid, followed by its reaction with the amino group of taurine. This can be achieved using various coupling agents under mild conditions to ensure the integrity of the bile acid structure .
Industrial Production Methods: Industrial production of tauro- compounds typically involves the extraction of bile acids from animal sources, followed by their chemical conjugation with taurine. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tauro- compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert tauro- compounds into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the taurine moiety or the bile acid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products of these reactions include modified bile acids and taurine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Tauro- compounds have a wide range of scientific research applications:
Chemistry: Used as model compounds to study bile acid chemistry and conjugation reactions.
Biology: Investigated for their roles in cell signaling and apoptosis regulation.
Medicine: Explored for their therapeutic potential in treating liver diseases, neurodegenerative disorders, and metabolic conditions.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to their beneficial properties
Mechanism of Action
Tauro- compounds exert their effects through several mechanisms:
Anti-apoptotic Action: They inhibit the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating pro-apoptotic proteins like BAX.
Neuroprotective Effects: They protect neurons by reducing oxidative stress, inhibiting apoptosis, and acting as chemical chaperones to maintain protein stability.
Cholesterol Regulation: They reduce cholesterol absorption in the small intestine, thereby lowering overall cholesterol levels in the body
Comparison with Similar Compounds
Glyco- Compounds: These are bile acids conjugated with glycine instead of taurine. They have similar biological functions but differ in their solubility and interaction with cellular components.
Ursodeoxycholic Acid: A non-conjugated bile acid with similar therapeutic properties but different pharmacokinetics and efficacy profiles.
Uniqueness: Tauro- compounds are unique due to their high hydrophilicity and ability to cross the blood-brain barrier, making them particularly effective in treating neurodegenerative diseases. Their conjugation with taurine also enhances their stability and bioavailability compared to non-conjugated bile acids .
Properties
Molecular Formula |
C26H44NNaO7S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2; |
InChI Key |
NYXROOLWUZIWRB-YHXAEYHASA-M |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
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